molecular formula C16H20N2 B8352693 4-[2-(2-Piperidyl)-ethyl]-quinoline

4-[2-(2-Piperidyl)-ethyl]-quinoline

Cat. No. B8352693
M. Wt: 240.34 g/mol
InChI Key: RQDPDTKHYBQJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04402961

Procedure details

30 ml of a 10 N aqueous solution of acetic acid are added to a solution containing 7 g of 4-[2-(2-pyridyl)-ethyl]-quinoline in 700 ml of ethanol, then 1.4 g of 82% platinum oxide is added as catalyst. Hydrogenation is effected at 45° C. under a hydrogen pressure equal to the normal pressure (1 bar) for 24 hours, being careful to replace the catalyst used every eight hours by fresh catalyst. At the end of the 24 hours (the quantity of hydrogen absorbed is then 2.9 liters), the catalyst is removed by filtration, the ethanol is evaporated under reduced pressure and the residue is taken up with 200 ml of water. The aqueous phase is extracted with chloroform, then made alkaline with concentrated ammonia and extracted with methylene chloride. The methylene chloride phase is dried over magnesium sulfate and evaporated under reduced pressure. The oily residue (6.3 g) is fixed on a column containing 630 g of silica, then eluted with a 9/1 toluene-diethylamine mixture. 1.9 g are thus isolated of 4-[2-(2-piperidyl)-ethyl]-quinoline.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[2-(2-pyridyl)-ethyl]-quinoline
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][CH2:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[CH:15][CH:14]=1>C(O)C.[Pt]=O>[NH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[CH2:11][CH2:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
4-[2-(2-pyridyl)-ethyl]-quinoline
Quantity
7 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCC1=CC=NC2=CC=CC=C12
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is effected at 45° C. under a hydrogen
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
At the end of the 24 hours (the quantity of hydrogen absorbed
Duration
24 h
CUSTOM
Type
CUSTOM
Details
2.9 liters), the catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the ethanol is evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
containing 630 g of silica
WASH
Type
WASH
Details
eluted with a 9/1 toluene-diethylamine mixture

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1C(CCCC1)CCC1=CC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.